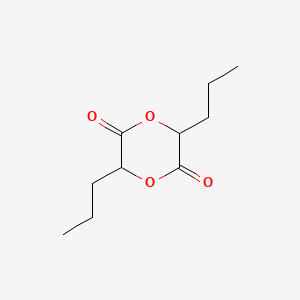

3,6-Dipropyl-1,4-dioxane-2,5-dione

Descripción general

Descripción

“3,6-Dipropyl-1,4-dioxane-2,5-dione” is a chemical compound with the molecular formula C10H16O4 . It has a molecular weight of 200.23 .

Synthesis Analysis

The synthesis of similar compounds like (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione (l-lactide) has been reported in literature . The synthesis was carried out using different methods to determine optimal conditions for polymerization . Bulk polymerizations were performed with tin (II) 2-ethylhexanoate as the initiator . The solution polymerization was possible even at the temperature of 40 °C, yielding PLLA with narrow molecular weight distribution in a very short period of time (less than 6 h) .Physical And Chemical Properties Analysis

The physical and chemical properties of “3,6-Dipropyl-1,4-dioxane-2,5-dione” include a predicted boiling point of 332.3±17.0 °C and a predicted density of 1.055±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Polymer Synthesis and Characterization

3,6-Dipropyl-1,4-dioxane-2,5-dione is used in synthesizing novel polymers. For example, Benabdillah et al. (1999) explored the polymerization of a related monomer, DIPAGYL, to create degradable polyesters, demonstrating the potential of such monomers in developing new polymeric materials (Benabdillah et al., 1999). Similarly, Jiang et al. (2008) utilized a functionalized glycolide monomer, related to 3,6-Dipropyl-1,4-dioxane-2,5-dione, for creating thermoresponsive, degradable polymers (Jiang et al., 2008).

Advanced Polymer Properties

Research by Jing and Hillmyer (2008) used a bifunctional lactide derivative to create polymeric alloys with improved toughness, demonstrating the utility of such monomers in enhancing polymer properties (Jing & Hillmyer, 2008). Additionally, Pounder and Dove (2010) developed a method for the controlled ring-opening polymerization of a monomer derived from l-malic acid, showing potential applications in creating specific polymer structures (Pounder & Dove, 2010).

Chiroptical Properties

Richardson and Cox (1975) investigated the chiroptical properties of derivatives of 1,4-dioxan-2,5-dione, indicating the importance of such compounds in studying optical activity and molecular structure (Richardson & Cox, 1975).

Photoluminescent Materials

Research by Beyerlein and Tieke (2000) on conjugated polymers containing 1,4-dioxo-3,6-diphenylpyrrolo[3,4-c]pyrrole units suggests that derivatives of 1,4-dioxane-2,5-dione can contribute to the development of photoluminescent materials with potential electronic applications (Beyerlein & Tieke, 2000).

Liquid Crystalline Polysiloxanes

Horn et al. (2002) synthesized liquid crystalline polysiloxanes bearing 3,6-diaryl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dione units, highlighting another avenue where derivatives of 1,4-dioxane-2,5-dione can contribute to the development of novel materials (Horn et al., 2002).

Green Chemistry Approaches

Lin, Xu, and Liao (2013) explored solvent-free synthesis methods using related compounds, contributing to green chemistry and sustainable practices in chemical synthesis (Lin, Xu, & Liao, 2013).

Direcciones Futuras

The future directions for “3,6-Dipropyl-1,4-dioxane-2,5-dione” could involve its use in the synthesis of new polymers or materials. Similar compounds like (3S)-cis-3,6-dimethyl-1,4-dioxane-2,5-dione (l-lactide) have attracted great interest in academia and commercial applications, as it is derived from abundant renewable resources .

Propiedades

IUPAC Name |

3,6-dipropyl-1,4-dioxane-2,5-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16O4/c1-3-5-7-9(11)14-8(6-4-2)10(12)13-7/h7-8H,3-6H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIFNCRCPGMECJU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(=O)OC(C(=O)O1)CCC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90337519 | |

| Record name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

24985-61-3 | |

| Record name | 3,6-Dipropyl-1,4-dioxane-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90337519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-hydroxyfuro[3,4-c]pyridin-3(1H)-one](/img/structure/B3050227.png)

![5h-Pyrrolo[3,2-c:4,5-c']dipyridine](/img/structure/B3050228.png)

![Benzo[b]thiophen-3-yl acetate](/img/structure/B3050236.png)

![Bicyclo[3.1.0]hexan-2-one, 6,6-dimethyl-, (1R,5S)-](/img/structure/B3050241.png)

![Pyrido[1,2-a]benzimidazole](/img/structure/B3050246.png)